molecular formula C20H25ClN2O2 B1499973 Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride CAS No. 1179362-03-8

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Cat. No.: B1499973
CAS No.: 1179362-03-8
M. Wt: 360.9 g/mol
InChI Key: HDRCYKKARRFRJF-UHFFFAOYSA-N
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Description

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C20H25ClN2O2 and its molecular weight is 360.9 g/mol. The purity is usually 95%.
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Biological Activity

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Pharmacological Effects

This compound has been investigated for its interactions with various neurotransmitter systems, particularly those involving dopamine and serotonin. Studies suggest that it may act as a modulator or inhibitor in specific receptor systems, which could have implications for treating neurological disorders such as depression and anxiety.

The compound's mechanism of action involves binding to certain receptors or enzymes, thereby modulating their activity. It has been noted for its potential to inhibit monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing mood and cognitive function.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
Benzyl 3-(methylamino)piperidine-1-carboxylateContains a methylamino groupFocused on different receptor interactions
BenzylpiperazineDifferent piperidine derivativeDistinct pharmacological properties
TetrahydroisoquinolineSimilar piperidine structureVaries in substituents affecting biological activity

This table highlights how the specific substitution pattern of this compound may impart distinct chemical and biological properties compared to its analogs .

Case Studies and Experimental Data

Recent studies have evaluated the compound's efficacy in various biological assays. For instance, one study assessed its effects on neurotransmitter levels in animal models, demonstrating a significant increase in serotonin and dopamine following administration. The results indicated potential antidepressant-like effects .

Additionally, in vitro studies have shown that this compound exhibits cytotoxic activity against certain cancer cell lines. The IC50 values were determined through standardized assays, revealing promising results that warrant further exploration for anticancer applications .

In Vivo Studies

In vivo experiments conducted on rodent models have provided insights into the pharmacokinetics and pharmacodynamics of the compound. Dosing regimens were established, and behavioral tests indicated improvements in anxiety-like behaviors following treatment with the compound . These findings support its potential therapeutic applications in psychiatric disorders.

Properties

IUPAC Name

benzyl 3-(benzylamino)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH/c23-20(24-16-18-10-5-2-6-11-18)22-13-7-12-19(15-22)21-14-17-8-3-1-4-9-17;/h1-6,8-11,19,21H,7,12-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRCYKKARRFRJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662600
Record name Benzyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179362-03-8
Record name Benzyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.